molecular formula C18H19ClN2O4S B2962919 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 946298-71-1

2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2962919
CAS No.: 946298-71-1
M. Wt: 394.87
InChI Key: WTBGKLLOFIKIBL-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic acetamide derivative featuring a tetrahydroquinoline core substituted with a methanesulfonyl group at the 1-position and a 4-chlorophenoxyacetamide moiety at the 7-position.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-4-7-15(11-17(13)21)20-18(22)12-25-16-8-5-14(19)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBGKLLOFIKIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

  • Formation of the Tetrahydroquinoline Core: : The synthesis begins with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

  • Introduction of the Methanesulfonyl Group: : The next step involves the introduction of the methanesulfonyl group. This can be done by reacting the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

  • Attachment of the Chlorophenoxy Group: : The final step is the attachment of the chlorophenoxy group. This can be achieved by reacting the intermediate with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms. Sodium borohydride and lithium aluminum hydride are common reducing agents.

  • Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. For example, the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Pharmacology: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with genetic material, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Key Observations:

Sulfonyl Group Variations: The methanesulfonyl group in the target compound is smaller and less lipophilic than the ethanesulfonyl substituent in G513-0613. This difference may influence solubility and binding interactions in biological systems .

Aromatic Substituent Modifications: The 4-chlorophenoxy group in the target compound provides electron-withdrawing properties, contrasting with the electron-donating 3,4-dimethoxyphenyl (BF22503) or 4-methoxyphenoxy (). These electronic differences could modulate receptor affinity or reactivity in further derivatization . Positional isomerism (e.g., acetamide at the 6-position vs. 7-position in ) may alter steric accessibility to enzymatic active sites .

Lower yields (e.g., 14–57% in ) for structurally complex analogs highlight challenges in optimizing reaction conditions for bulkier substituents .

Implications for Structure-Activity Relationships (SAR)

  • Sulfonyl Group Size : Ethanesulfonyl (G513-0613) increases molecular weight by ~14 Da compared to methanesulfonyl, which may marginally reduce diffusion rates across membranes .
  • Electron Effects: The 4-chlorophenoxy group’s electron-withdrawing nature could enhance stability against oxidative degradation compared to methoxy-substituted analogs .
  • Positional Isomerism : The 6-position acetamide in may sterically hinder interactions compared to the 7-position in the target compound, though crystallographic data are needed to confirm .

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has garnered attention due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H22ClN2O4S\text{C}_{19}\text{H}_{22}\text{Cl}\text{N}_2\text{O}_4\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities. The specific activities of this compound are summarized below:

Antimicrobial Activity

Studies have shown that chloroacetamides exhibit significant antimicrobial properties. The presence of the 4-chlorophenoxy moiety enhances the lipophilicity of the compound, facilitating its penetration through bacterial membranes.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity Level
Staphylococcus aureus (MRSA)Effective
Escherichia coliModerate
Candida albicansLess effective

A study screening twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that compounds containing halogenated phenyl rings were particularly effective against Gram-positive bacteria and pathogenic yeasts due to their structural properties which enhance membrane permeability .

Antitumor Activity

Preliminary investigations into the antitumor potential of related compounds suggest that they may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The methanesulfonyl group is believed to play a critical role in enhancing the compound's efficacy against cancer cells.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against resistant strains of Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics .
  • Cytotoxicity Assessment : A cytotoxicity assay was conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that the compound induced significant cytotoxic effects at concentrations that did not affect normal cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chlorophenoxy Group : Enhances lipophilicity and membrane penetration.
  • Methanesulfonyl Group : Contributes to increased solubility and potential interactions with biological targets.

Research utilizing quantitative structure-activity relationship (QSAR) models suggests that modifications in the substituents on the phenyl ring can significantly influence the compound's antimicrobial efficacy .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(4-chlorophenoxy)-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide?

Methodological Answer :
The compound can be synthesized via nucleophilic substitution and amide coupling. A common approach involves refluxing intermediates like N-(substituted phenyl)methanesulfonamides with acetic anhydride under controlled conditions. For example, in related acetamide syntheses, heating N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride for 30 minutes at reflux yields crystalline products after slow ethanol evaporation . Optimization includes monitoring reaction time, solvent purity, and stoichiometric ratios to minimize side products. Purification via recrystallization (e.g., ethanol) is critical for isolating high-purity crystals.

Basic: How can researchers characterize this compound’s structural and functional groups?

Methodological Answer :
Use a combination of spectroscopic and elemental analysis:

  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1640 cm⁻¹ for amides, O=S=O stretches at 1319–1120 cm⁻¹ for sulfonyl groups) .
  • NMR : Assign signals for aromatic protons (δ 6.5–8.0 ppm), methanesulfonyl methyl groups (δ ~3.0 ppm), and tetrahydroquinoline protons (δ 1.5–3.5 ppm).
  • CHNS analysis : Verify molecular formula (e.g., C₂₆H₂₃ClN₂O₅S requires C: 61.11%, H: 4.54%, N: 5.48%) .

Advanced: What strategies improve crystallization for X-ray diffraction studies?

Methodological Answer :
Slow evaporation of ethanolic solutions at 4°C promotes high-quality single crystals. Hydrogen-bonding interactions (e.g., C–H⋯O) and π-π stacking in related acetamides stabilize crystal lattices . For challenging cases, vapor diffusion or seeding techniques can be employed. Monitoring solvent polarity and supersaturation levels is key to avoiding amorphous precipitates.

Advanced: How do substituents like methanesulfonyl impact bioactivity or physicochemical properties?

Methodological Answer :
The methanesulfonyl group enhances solubility via polar interactions and may influence receptor binding. Comparative studies of analogs (e.g., replacing methanesulfonyl with isobutyryl) show altered pharmacokinetic profiles. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like cyclooxygenase-2, guided by steric and electronic effects .

Advanced: How should researchers resolve contradictions in analytical data (e.g., CHNS vs. NMR)?

Methodological Answer :
Cross-validate using orthogonal methods:

  • If CHNS data deviates (e.g., S% = 6.54 vs. calculated 6.28), confirm purity via HPLC or TLC .
  • Discrepancies in NMR integration may arise from residual solvents; use deuterated solvents and multiple scans.
  • For crystallographic vs. spectroscopic data mismatches (e.g., bond angles), re-examine refinement parameters or consider dynamic effects in solution vs. solid-state structures .

Advanced: What experimental designs assess environmental persistence or toxicity?

Methodological Answer :
Adopt tiered approaches from Project INCHEMBIOL:

  • Lab studies : Measure biodegradation (OECD 301F), photolysis (UV-Vis), and hydrolysis (pH 5–9).
  • Ecosystem modeling : Use microcosms to simulate environmental compartments (soil/water) and track bioaccumulation via LC-MS .
  • Ecotoxicity assays : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines.

Basic: How stable is this compound under varying pH and temperature conditions?

Methodological Answer :
Conduct accelerated stability studies:

  • Thermal stability : Heat samples at 40–60°C for 1–4 weeks; monitor degradation via HPLC.
  • pH stability : Incubate in buffers (pH 3–10) and analyze hydrolysis products. Sulfonamide bonds are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .

Advanced: What in silico methods predict metabolic pathways or metabolite toxicity?

Methodological Answer :
Use tools like GLORY or MetaTox to simulate Phase I/II metabolism. For example, cytochrome P450-mediated oxidation of the tetrahydroquinoline ring generates hydroxylated metabolites. Toxicity predictions (e.g., Ames test alerts) can prioritize metabolites for synthesis and testing .

Advanced: How to evaluate synergistic effects in multi-component systems?

Methodological Answer :
Apply factorial design experiments:

  • Vary concentrations of co-administered compounds (e.g., CYP inhibitors).
  • Use isobolograms or Chou-Talalay models to quantify synergy/antagonism .
  • Mechanistic insights can be gained via transcriptomics or proteomics profiling.

Advanced: What are the challenges in scaling up synthesis without compromising yield?

Methodological Answer :
Address bottlenecks via:

  • Process optimization : Replace batch reflux with flow chemistry for better heat/mass transfer.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling efficiency.
  • Green chemistry : Substitute toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

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